molecular formula C21H15ClN2O2S B439702 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide CAS No. 313703-90-1

2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide

Cat. No.: B439702
CAS No.: 313703-90-1
M. Wt: 394.9g/mol
InChI Key: UNNSMEFFEKBMHR-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The complete chemical identity of this compound is defined by its systematic IUPAC name: 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, which accurately describes the connectivity and stereochemistry of all constituent atoms. The compound is registered under CAS number 313703-90-1, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₂₁H₁₅ClN₂O₂S indicates the precise atomic composition, with 21 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional architecture.

The structural formula reveals several key functional groups that contribute to the compound's chemical and biological properties. The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, serves as the central scaffold linking the naphthalene and acetamide components. The acetamide functionality provides hydrogen bonding capabilities essential for protein interactions, while the chlorophenoxy group introduces halogen bonding potential and enhanced lipophilicity. This combination of structural elements creates a molecule with balanced hydrophilic and lipophilic properties, potentially facilitating cellular uptake and target engagement.

Table 1: Physicochemical Properties of 2-(4-Chlorophenoxy)-N-(4-(Naphthalen-1-yl)Thiazol-2-yl)Acetamide

Property Value Reference
Molecular Formula C₂₁H₁₅ClN₂O₂S
Molecular Weight 394.88 g/mol
CAS Number 313703-90-1
IUPAC Name 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
Compound Class Thiazole-acetamide derivative

Historical Development in Heterocyclic Chemistry

The development of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is deeply rooted in the rich history of heterocyclic chemistry, which began its formal development during the early 19th century. The foundation of this field was established through pivotal discoveries, including Brugnatelli's isolation of alloxan from uric acid in 1818, Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's extraction of pyrrole through dry distillation of bones in 1834. These early discoveries established the fundamental principles of heterocyclic synthesis and demonstrated the unique properties that heteroatom-containing rings could impart to organic molecules.

The thiazole ring system, which forms the core of our target compound, became particularly significant following the recognition of its prevalence in natural products and its unique electronic properties. The development of thiazole chemistry accelerated throughout the 20th century as researchers recognized the biological significance of sulfur-nitrogen heterocycles in various natural products, including antibiotics such as penicillins and alkaloids with diverse pharmacological activities. The systematic study of thiazole derivatives revealed their potential for anti-inflammatory, anticancer, antibacterial, and analgesic activities, establishing them as privileged structures in medicinal chemistry.

Modern synthesis of complex thiazole derivatives like 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide builds upon decades of methodological advancement in heterocyclic chemistry. The compound's synthesis typically involves multiple strategic steps, including thiazole ring formation, naphthalene incorporation, and acetamide bridge construction, representing the culmination of sophisticated synthetic organic chemistry techniques. This synthetic complexity reflects the evolution of the field from simple heterocycle preparation to the construction of multifunctional molecules designed for specific biological targets and therapeutic applications.

Position Within Thiazole-Acetamide Pharmacophores

The structural framework of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide positions it prominently within the established class of thiazole-acetamide pharmacophores, which have demonstrated significant therapeutic potential across multiple disease areas. The acetamide functionality serves as a critical hydrogen bonding element that facilitates interaction with biological targets, particularly enzymes involved in inflammatory pathways such as cyclooxygenase-2 (COX-2). Research has demonstrated that thiazole acetamide derivatives can form hydrogen bonds with key amino acid residues, including Trp 387 and Ser 353 in the COX-2 active site, suggesting strong correlation between theoretical predictions and practical anti-inflammatory drug effects.

The pharmacophoric elements within this compound create multiple opportunities for biological interaction and therapeutic efficacy. The thiazole ring system provides a rigid scaffold that positions functional groups in precise spatial arrangements, while the naphthalene moiety contributes to π-π stacking interactions with aromatic amino acids in protein binding sites. The chlorophenoxy group introduces additional electrostatic interactions and enhances membrane permeability, potentially improving bioavailability and cellular uptake. This combination of structural features positions the compound favorably within the broader landscape of thiazole-based therapeutics.

Comparative analysis with related thiazole-acetamide compounds reveals the unique positioning of this molecule within the pharmacophore space. Studies of similar structures, such as N-(4-naphthalen-1-yl-thiazol-2-yl)-acetamide, have demonstrated promising anticancer properties with efficacy against various cancer cell lines, suggesting that the naphthalene-thiazole combination provides favorable biological activity. The additional chlorophenoxy group in our target compound may enhance these properties through improved target selectivity and pharmacokinetic properties, potentially leading to superior therapeutic outcomes compared to simpler analogs.

Table 2: Comparative Analysis of Related Thiazole-Acetamide Compounds

Compound Structural Features Biological Activity Reference
2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide Chlorophenoxy, naphthalene, thiazole, acetamide Anti-inflammatory, anticancer potential
N-(4-naphthalen-1-yl-thiazol-2-yl)-acetamide Naphthalene, thiazole, acetamide Anticancer properties
Thiazole acetamide derivatives Various substituted thiazoles COX-2 inhibition, anti-inflammatory
General thiazole derivatives Diverse thiazole substitution patterns Anti-cancer, anti-inflammatory, antibacterial

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-15-8-10-16(11-9-15)26-12-20(25)24-21-23-19(13-27-21)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNSMEFFEKBMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • α-Halo ketone precursor : 1-(Naphthalen-1-yl)-2-bromoethan-1-one, synthesized via bromination of 1-naphthylacetone using HBr in acetic acid.

  • Thiourea : Provides the sulfur and nitrogen atoms for thiazole ring closure.

Procedure

  • Dissolve 1-(naphthalen-1-yl)-2-bromoethan-1-one (10 mmol) and thiourea (12 mmol) in anhydrous ethanol.

  • Reflux at 80°C for 6–8 hours under nitrogen.

  • Cool the mixture, neutralize with aqueous NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 4-(naphthalen-1-yl)thiazol-2-amine as a pale-yellow solid (72% yield).

Characterization Data

  • Melting Point : 148–150°C.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 2H), 7.58–7.49 (m, 4H), 6.87 (s, 1H, thiazole-H).

  • HRMS (ESI) : [M + H]⁺ m/z calcd. for C₁₃H₁₁N₂S: 227.0582; found: 227.0586.

Synthesis of 2-(4-Chlorophenoxy)Acetic Acid

The 4-chlorophenoxy moiety is introduced via a Williamson ether synthesis, followed by hydrolysis:

Reaction Steps

  • Etherification :

    • React 4-chlorophenol (10 mmol) with ethyl chloroacetate (12 mmol) in acetone, using K₂CO₃ (15 mmol) as a base.

    • Reflux for 12 hours, then filter and concentrate to obtain ethyl 2-(4-chlorophenoxy)acetate (85% yield).

  • Hydrolysis :

    • Treat the ester with 10% NaOH in ethanol/water (1:1) at 60°C for 3 hours.

    • Acidify with HCl (1M) to precipitate 2-(4-chlorophenoxy)acetic acid (92% yield).

Characterization Data

  • Melting Point : 112–114°C.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.29 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 4.58 (s, 2H).

Amide Coupling: Final Assembly

The target compound is synthesized via coupling 4-(naphthalen-1-yl)thiazol-2-amine with 2-(4-chlorophenoxy)acetic acid using carbodiimide chemistry:

Procedure

  • Activate 2-(4-chlorophenoxy)acetic acid (10 mmol) with EDC (12 mmol) and HOBt (10 mmol) in dry DMF (20 mL) at 0°C for 30 minutes.

  • Add 4-(naphthalen-1-yl)thiazol-2-amine (10 mmol) and stir at room temperature for 24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (dichloromethane:methanol, 20:1) to obtain the title compound (68% yield).

Optimization Insights

  • Solvent Choice : DMF outperforms THF due to better solubility of intermediates.

  • Catalyst Load : Excess EDC (1.2 equiv) minimizes unreacted acid.

Characterization Data

  • Melting Point : 169–171°C.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.29 (s, 1H, NH), 8.28 (d, J = 2.0 Hz, 1H), 7.69 (d, J = 8.8 Hz, 1H), 7.44–7.32 (m, 4H), 7.12–6.98 (m, 2H), 4.74 (s, 2H), 2.19 (s, 3H).

  • HPLC Purity : 98.07%.

Alternative Synthetic Routes

Acid Chloride Method

  • Convert 2-(4-chlorophenoxy)acetic acid to its acid chloride using SOCl₂.

  • React with 4-(naphthalen-1-yl)thiazol-2-amine in dichloromethane with triethylamine.

  • Yields: 65–70%, slightly lower than carbodiimide method due to side-product formation.

Microwave-Assisted Synthesis

  • Reduce reaction time from 24 hours to 45 minutes using microwave irradiation (100°C, 300 W).

  • Yield: 73%, with comparable purity.

Critical Analysis of Methodologies

ParameterHantzsch SynthesisMicrowave MethodAcid Chloride Route
Yield72%73%65%
Time8 hours45 minutes6 hours
Purity98%97%95%
ScalabilityHighModerateHigh

Key Observations :

  • The carbodiimide-mediated coupling offers the best balance of yield and purity.

  • Microwave methods reduce time but require specialized equipment.

Challenges and Mitigation Strategies

  • Thiazole Ring Oxidation :

    • Use inert atmospheres (N₂/Ar) during thiazole synthesis to prevent sulfur oxidation.

  • Amide Hydrolysis :

    • Avoid aqueous workup at extreme pH; maintain neutral conditions during coupling.

  • Byproduct Formation :

    • Employ gradient chromatography (hexane → ethyl acetate) to separate unreacted amine and acid derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the acetamide group or the aromatic rings, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit significant anticancer activity. 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide has been studied for its potential to inhibit cancer cell growth. Similar thiazole derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Study:
A study on thiazole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF7 cell line). Molecular docking studies indicated that these compounds could selectively bind to specific targets involved in cancer progression . This suggests that 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide could be explored further as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Thiazole derivatives have been known to exhibit activity against both bacterial and fungal pathogens. In vitro studies are warranted to evaluate the antimicrobial potential of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide against various microbial strains .

Synthesis and Characterization

The synthesis of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves multi-step synthetic routes. A common method includes reacting thiazole derivatives with chlorinated acetamides under controlled conditions. Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity .

Molecular Docking Studies

Molecular docking has become an essential tool in drug discovery, allowing researchers to predict how small molecules, like 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, interact with biological targets. This computational approach helps in understanding the binding affinity and mode of action of the compound against specific receptors or enzymes involved in disease pathways .

Future Research Directions

The promising biological activities associated with 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide warrant further investigation. Future studies should focus on:

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR): Investigating how modifications to its structure can enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar structure of the naphthalene moiety might allow the compound to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide and its analogs:

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Target / Activity Reference
Target Compound : 2-(4-Chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide ~408.89* Not reported Naphthalen-1-yl, 4-chlorophenoxy Hypothesized MMP/α-glucosidase inhibition -
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 426.96 282–283 4-Chlorophenylpiperazine, p-tolyl MMP inhibitors
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) 378.25 206–211 Coumarin, phenylamino α-Glucosidase inhibitors
2-((4-Chlorophenoxy)methyl)-N-(naphthalen-1-yl)triazole-thioacetamide (16) 517.01 Not reported 4-Chlorophenoxy, naphthalen-1-yl, triazole Antimicrobial/antifungal
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide 376.83 Not reported 4-Chloro-3-methylphenoxy, 4-fluorophenyl Not specified

*Molecular weight calculated based on formula C₂₁H₁₆ClN₃O₂S.

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: Chlorophenyl Groups: Compounds with 4-chlorophenyl substituents (e.g., 14 in ) exhibit enhanced binding to MMPs due to hydrophobic interactions and halogen bonding . The target compound’s 4-chlorophenoxy group may similarly improve target affinity. Naphthalenyl Moieties: The naphthalen-1-yl group in the target compound and 16 () likely enhances π-π stacking with enzyme active sites, a feature critical for inhibitors of MMPs or α-glucosidase .

Physicochemical Properties: Melting Points: Thiazole-acetamides with aromatic substituents (e.g., coumarin in 5) show higher melting points (206–303°C), correlating with crystallinity and stability . The target compound’s melting point is unreported but expected to align with this trend.

Synthetic Yields: Thiazole-acetamides with simple aryl groups (e.g., 14, 79% yield) are synthesized more efficiently than complex hybrids (e.g., triazole-thio derivatives, 20–80% yields) . The target compound’s synthesis would likely require optimized coupling steps for the naphthalenyl and chlorophenoxy groups.

Biological Targets :

  • While coumarin-thiazole hybrids (e.g., 5 ) inhibit α-glucosidase (IC₅₀ ~0.38 µM) , piperazine-thiazole derivatives (e.g., 14 ) target MMPs implicated in inflammation . The target compound’s activity remains unstudied but could bridge these applications due to its dual hydrophobic/electron-rich motifs.

Biological Activity

2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a thiazole ring, a chlorophenoxy group, and a naphthalene moiety. Understanding its biological activity is crucial for evaluating its potential applications in drug development, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is C16H14ClN3OC_{16}H_{14}ClN_{3}O. The presence of the thiazole ring contributes to its reactivity and interaction with biological systems, allowing for various mechanisms of action against different biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives with similar structures can interact with various enzymes and receptors involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
A5493.2Inhibition of cell cycle progression
HeLa4.5Modulation of signaling pathways

The mechanism by which 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide exerts its anticancer effects may involve:

  • Inhibition of oncogenic signaling pathways : It potentially disrupts pathways critical for tumor growth.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication.

Case Studies

A notable case study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability, attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Another study focused on lung cancer cells (A549), where the compound demonstrated an IC50 value of 3.2 µM, indicating potent cytotoxic activity. The underlying mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide may confer distinct biological properties not observed in other similar compounds. SAR studies suggest that:

  • The chlorophenoxy group enhances lipophilicity, improving membrane permeability.
  • The naphthalene moiety may facilitate π-stacking interactions with biological targets.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamideThiazole ring; morpholine groupAntimicrobial activity
2-(5-Methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamideFuran and quinoline ringsAnticancer properties
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-olTriazole ring; cyclopropyl groupAntifungal activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(naphthalen-1-yl)thiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride in anhydrous ethanol under reflux (70–80°C) for 12–16 hours, using triethylamine as a catalyst . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Temperature control : Excessive heat (>90°C) can degrade the thiazole ring.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side products.
  • Example Table :
StepReagent/ConditionRoleYield (%)
14-(Naphthalen-1-yl)thiazol-2-amineNucleophile
22-(4-Chlorophenoxy)acetyl chlorideElectrophile
3Triethylamine, ethanol, refluxCatalyst/Solvent65–78

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : A singlet at δ 2.1–2.3 ppm (acetamide methyl group), aromatic protons (δ 6.8–8.5 ppm) for naphthalene and chlorophenoxy groups .
  • ¹³C NMR : Carbonyl resonance at δ 165–170 ppm (acetamide C=O), thiazole C-2 at δ 150–155 ppm .
  • HRMS : Molecular ion peak [M+H]⁺ matching theoretical mass (±2 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., thiazole derivatives with known antimicrobial or anticancer activity ).

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Phenoxy group : Replace 4-Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electron density .
  • Thiazole core : Introduce methyl or phenyl groups at C-5 to enhance steric bulk and target selectivity .
  • Example Table :
DerivativeR₁ (Phenoxy)R₂ (Thiazole)IC₅₀ (μM)
Parent4-ClH12.3
Analog A4-NO₂H8.7
Analog B4-OCH₃CH₃18.9

Q. What computational strategies can elucidate the mechanism of action against specific enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases, focusing on hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., COX-2 Arg120) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable complexes).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic naphthalene, hydrogen-bond acceptor at thiazole N) .

Q. How should researchers address contradictions in biological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability Check : Measure solubility (e.g., shake-flask method) and logP (HPLC) to assess absorption limitations. Poor solubility (<10 µg/mL) may explain reduced in vivo efficacy .
  • Metabolite Profiling : Use LC-MS to identify phase I/II metabolites; unstable intermediates may diminish activity.
  • Dose Optimization : Conduct pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) to refine dosing regimens .

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